molecular formula C7H5Cl2NO2 B1367136 4-Chloro-2-(chloromethyl)-1-nitrobenzene CAS No. 57750-81-9

4-Chloro-2-(chloromethyl)-1-nitrobenzene

Cat. No. B1367136
CAS RN: 57750-81-9
M. Wt: 206.02 g/mol
InChI Key: VERWATQGJOEFMQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-1-nitrobenzene is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

There is no direct information available on the synthesis of 4-Chloro-2-(chloromethyl)-1-nitrobenzene. However, a related compound, 4-chloro-2-(trichloromethyl)pyrimidines, was synthesized from 2-(trichloromethyl)-1,3-diazabutadienes through a sequential acylation/intramolecular cyclization reaction2.



Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(chloromethyl)-1-nitrobenzene is not directly available. However, a related compound, 4-chloro-2-nitroaniline, was found to have a monoclinic structure with Pc space group3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 4-Chloro-2-(chloromethyl)-1-nitrobenzene. However, E2 reactions of certain isomeric cycloalkyl halides show unusual rates and regioselectivity4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-(chloromethyl)-1-nitrobenzene are not directly available. However, a related compound, 4-chloro-2-nitroaniline, was found to be thermally stable up to 115 °C3.


Scientific Research Applications

Field

Chemistry, specifically medicinal chemistry and pharmacology .

Application

“4-Chloro-2-(chloromethyl)-1-nitrobenzene” is used in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Method

The specific methods of synthesis are not detailed in the source, but it mentions that numerous methods for the synthesis of pyrimidines are described .

Results

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . A large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Nonlinear Optical Single Crystals

Field

Materials Science, specifically optoelectronics, photonics, nonlinear optical, and laser technology .

Application

“4-Chloro-2-(chloromethyl)-1-nitrobenzene” is used in the development of organic nonlinear optical single crystals .

Method

The crystal was developed by a slow evaporation method at 40 °C . The grown crystal was a monoclinic structure with Pc space group .

Results

The crystal was thermally stable up to 115 °C and was a soft material . The laser utility limitation of the crystal was expressed by laser beam-irradiated LDT analysis . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .

3. Synthesis of Quinazolines

Field

Chemistry, specifically medicinal chemistry .

Application

“4-Chloro-2-(chloromethyl)-1-nitrobenzene” is used in the synthesis of quinazolines . Quinazolines are a class of organic compounds that consist of two fused six-membered rings, a benzene ring and a pyrimidine ring .

Method

The specific methods of synthesis are not detailed in the source .

Results

Quinazolines have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects .

4. Synthesis of Trifluoromethylpyridines

Field

Chemistry, specifically agrochemical and pharmaceutical industries .

Application

“4-Chloro-2-(chloromethyl)-1-nitrobenzene” can be used in the synthesis of trifluoromethyl-pyridine (TFMP) and its derivatives .

Method

The specific methods of synthesis are not detailed in the source .

Results

Trifluoromethyl-pyridine (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . More than 50% of the pesticides launched in the last two decades have been fluorinated .

5. Synthesis of 4-Chloro-2-(chloromethyl)quinazoline

Field

Chemistry, specifically medicinal chemistry .

Application

“4-Chloro-2-(chloromethyl)-1-nitrobenzene” is used in the synthesis of 4-Chloro-2-(chloromethyl)quinazoline . Quinazolines are a class of organic compounds that consist of two fused six-membered rings, a benzene ring and a pyrimidine ring .

Method

The specific methods of synthesis are not detailed in the source .

Results

Quinazolines have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects .

6. Synthesis of 2-Chloro-5-(chloromethyl)pyridine

Field

Chemistry, specifically agrochemical and pharmaceutical industries .

Application

“4-Chloro-2-(chloromethyl)-1-nitrobenzene” can be used in the synthesis of 2-Chloro-5-(chloromethyl)pyridine .

Method

The specific methods of synthesis are not detailed in the source .

Results

2-Chloro-5-(chloromethyl)pyridine and its derivatives have applications in the agrochemical and pharmaceutical industries . More than 50% of the pesticides launched in the last two decades have been fluorinated .

Safety And Hazards

The safety and hazards of 4-Chloro-2-(chloromethyl)-1-nitrobenzene are not directly available. However, it is generally recommended to handle chemical substances with care and use appropriate safety measures6.


Future Directions

There is no specific information available on the future directions of 4-Chloro-2-(chloromethyl)-1-nitrobenzene. However, research in the field of organic chemistry continues to explore new compounds and their potential applications.


Please note that the information provided is based on the closest available data and may not directly pertain to 4-Chloro-2-(chloromethyl)-1-nitrobenzene. For accurate information, further research and studies are required.


properties

IUPAC Name

4-chloro-2-(chloromethyl)-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERWATQGJOEFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503821
Record name 4-Chloro-2-(chloromethyl)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)-1-nitrobenzene

CAS RN

57750-81-9
Record name 4-Chloro-2-(chloromethyl)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-nitrobenzyl alcohol (80 g, 0.42 mol) and triethylamine (64 ml, 0.46 mol) in dichloromethane (840 ml) was added drop wise thionyl chloride (34 ml, 0.46 mol) during a period of 30 min while the internal temperature was kept below 32° C. by cooling with a water bath. The reaction mixture was stirred for 3 h. The solvent was evaporated and the residue was triturated in warm tert-butyl methyl ether (970 ml). The ammonium salts were removed by filtration and the filtrate was concentrated in vacuo to give the title compound (85 g, 99%) as brown oil which was used in the next step without purification. MS m/e: 205 (M+).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
840 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Schnider, C Bissantz, A Bruns… - Journal of medicinal …, 2020 - ACS Publications
… A mixture of 4-chloro-2-chloromethyl-1-nitrobenzene (85 g, 0.41 mol, 1 equiv), glycine ethyl ester hydrochloride (70 g, 0.50 mol, 1.2 equiv), and triethylamine (121.4 mL, 0.8665 mol, 2.1 …
Number of citations: 37 pubs.acs.org

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